molecular formula C12H15N3O2 B1399722 4-(Boc-amino)-5-azaindole CAS No. 1363381-64-9

4-(Boc-amino)-5-azaindole

Cat. No.: B1399722
CAS No.: 1363381-64-9
M. Wt: 233.27 g/mol
InChI Key: UNJMJJVVZDLJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butoxycarbonylamino)-5-azaindole is a chemical compound that belongs to the class of azaindoles. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the fourth position of the azaindole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonylamino)-5-azaindole typically involves the protection of the amino group using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:

    Protection of Amino Group: The amino group of 5-azaindole is reacted with tert-butoxycarbonyl anhydride in the presence of a base to form 4-(tert-Butoxycarbonylamino)-5-azaindole.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(tert-Butoxycarbonylamino)-5-azaindole may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts can facilitate the deprotection of the Boc group under mild conditions, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonylamino)-5-azaindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-(tert-Butoxycarbonylamino)-5-azaindole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonylamino)-5-azaindole involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the electronic properties of the azaindole ring, which can facilitate nucleophilic or electrophilic attacks .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butoxycarbonylamino)phenol
  • 4-(tert-Butoxycarbonylamino)piperidine
  • 4-(tert-Butoxycarbonylamino)benzylamine

Uniqueness

4-(tert-Butoxycarbonylamino)-5-azaindole is unique due to the presence of the azaindole ring, which imparts distinct electronic and steric properties compared to other Boc-protected amines. This uniqueness makes it a valuable intermediate in the synthesis of heterocyclic compounds and pharmaceuticals .

Properties

IUPAC Name

tert-butyl N-(1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8-4-6-13-9(8)5-7-14-10/h4-7,13H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJMJJVVZDLJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Boc-amino)-5-azaindole
Reactant of Route 2
Reactant of Route 2
4-(Boc-amino)-5-azaindole
Reactant of Route 3
Reactant of Route 3
4-(Boc-amino)-5-azaindole
Reactant of Route 4
Reactant of Route 4
4-(Boc-amino)-5-azaindole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Boc-amino)-5-azaindole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Boc-amino)-5-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.